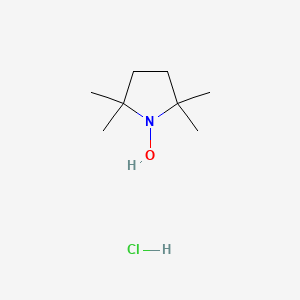
1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium chloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.688 g/mol . This compound is known for its unique structure, which includes a pyrrolidinium ring substituted with hydroxy and tetramethyl groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium chloride involves several steps. One common method includes the reaction of 2,2,5,5-tetramethylpyrrolidine with a suitable oxidizing agent to introduce the hydroxy group. The resulting product is then treated with hydrochloric acid to form the chloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group, forming the parent pyrrolidinium compound.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium chloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tetramethyl groups provide steric hindrance, affecting the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium chloride can be compared with other similar compounds, such as:
1-Hydroxy-2,2,5,5-tetramethylpyrrolidine: Lacks the chloride ion, resulting in different reactivity and solubility.
2,2,5,5-Tetramethylpyrrolidinium chloride: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.
1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium bromide: Similar structure but with a bromide ion instead of chloride, leading to different chemical properties.
The uniqueness of this compound lies in its combination of hydroxy and chloride groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
4567-20-8 |
|---|---|
Molekularformel |
C8H18ClNO |
Molekulargewicht |
179.69 g/mol |
IUPAC-Name |
1-hydroxy-2,2,5,5-tetramethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)5-6-8(3,4)9(7)10;/h10H,5-6H2,1-4H3;1H |
InChI-Schlüssel |
OUFRCKSVFXTNOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(N1O)(C)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



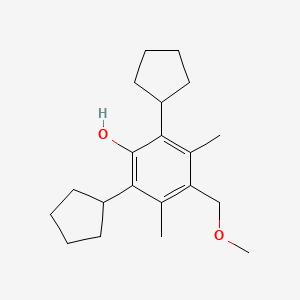
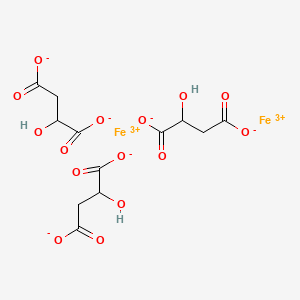
![N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12675853.png)
![Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide](/img/structure/B12675858.png)
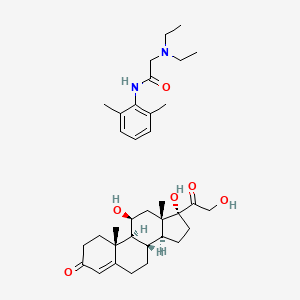
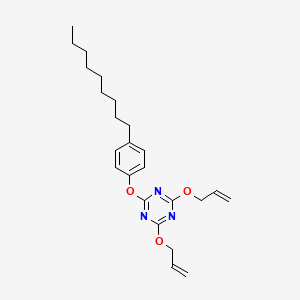
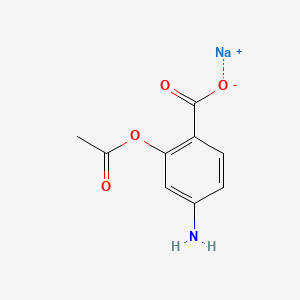
![5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine](/img/structure/B12675878.png)
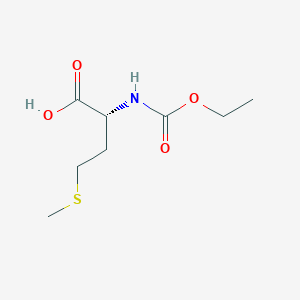


![N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate](/img/structure/B12675915.png)

